molecular formula C19H23ClN2O2 B5626340 3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B5626340
M. Wt: 346.8 g/mol
InChI Key: VCQISMWRAWUMGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine dione derivatives often involves the condensation of α-amino acid esters with carbonyl compounds, followed by cyclization and acylation steps. For instance, pyrrolidine-2,4-diones can be acylated at C-3 by acid chlorides of various acids in the presence of Lewis acids, with boron trifluoride–diethyl ether being notably efficient (Jones et al., 1990). Moreover, the one-step synthesis of pyrrole derivatives from the condensation of 1,3-diones shows the versatility and efficiency of these synthetic routes (Klappa et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrrolidine dione derivatives reveals significant insights into their chemical behavior. X-ray molecular structure analysis has been employed to determine the precise arrangement of atoms within these compounds, offering a detailed understanding of their molecular geometry (Jones et al., 1990).

Chemical Reactions and Properties

Pyrrolidine dione derivatives undergo various chemical reactions, including acylation, isomerization, and condensation, which are pivotal for their functionalization and application in different chemical contexts. These reactions are often influenced by the presence of Lewis acids, which can facilitate the acylation process and lead to the formation of complex structures (Jones et al., 1990).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s a drug, it could interact with biological targets via the pyrrole ring or the other functional groups. The exact mechanism would depend on the specific biological context .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses (for example, in drug discovery or materials science), and developing efficient methods for its synthesis .

properties

IUPAC Name

3-chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-3-13-9-11-15(12-10-13)22-18(23)16(20)17(19(22)24)21(2)14-7-5-4-6-8-14/h9-12,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQISMWRAWUMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[cyclohexyl(methyl)amino]-1-(4-ethylphenyl)pyrrole-2,5-dione

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